APhos Pd G4

Description

Evolution of Homogeneous Palladium Catalysis: A Historical Perspective

The journey of palladium in catalysis began in the early 20th century with its use in hydrogenation reactions. numberanalytics.com However, its prominence surged with the discovery of the Wacker process in the 1950s, an industrial method for oxidizing ethylene (B1197577) to acetaldehyde (B116499) using a palladium catalyst. nobelprize.orgicmpp.ro This discovery highlighted palladium's potential in synthetic organic chemistry.

The latter half of the 20th century marked a new era with the development of palladium-catalyzed cross-coupling reactions, a field for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry. nobelprize.orgwiley-vch.de These reactions, including the Heck, Suzuki, and Negishi couplings, enable the formation of carbon-carbon bonds with remarkable precision and functional group tolerance. nobelprize.orglibretexts.org The Heck reaction, first reported in the late 1960s, involves the coupling of an unsaturated halide with an alkene. nobelprize.org The Suzuki and Negishi reactions, developed subsequently, expanded the scope by utilizing organoboron and organozinc compounds, respectively. numberanalytics.comlibretexts.org These foundational discoveries revolutionized molecular construction, making previously arduous syntheses accessible. icmpp.ro

The Significance of Ligand Design in Modern Palladium Catalysis

The effectiveness of a homogeneous palladium catalyst is profoundly influenced by the ligands coordinated to the metal center. nih.govacs.org Ligand design has become a cornerstone of modern catalysis, as ligands dictate the catalyst's reactivity, stability, and selectivity. nih.govresearchgate.net By modifying the steric and electronic properties of the ligand, chemists can fine-tune the catalyst's performance for a specific transformation. numberanalytics.comenscm.fr

Key principles in ligand design include:

Electronic Effects : The electron-donating or electron-withdrawing nature of a ligand influences the electron density at the palladium center. numberanalytics.com Electron-rich ligands, for example, can increase the nucleophilicity of the Pd(0) center, which facilitates the crucial oxidative addition step, particularly with less reactive substrates like aryl chlorides. nih.govacs.org

Steric Effects : The size and bulk of a ligand can impact reaction rates and selectivity. numberanalytics.com Sterically demanding ligands are thought to promote the formation of the catalytically active monoligated Pd(0) complex and facilitate the final reductive elimination step, releasing the desired product. nih.govnih.gov

Bite Angle : In bidentate ligands, which bind to the metal at two points, the angle between the two donor atoms (the bite angle) can significantly affect the geometry around the palladium center and, consequently, the catalytic activity. rsc.org

The development of specialized ligand classes, such as bulky, electron-rich phosphines (e.g., dialkylbiaryl phosphines) and N-heterocyclic carbenes (NHCs), has been instrumental in expanding the scope of palladium-catalyzed reactions. nih.govnih.gov These advanced ligands have enabled the coupling of previously challenging substrates, improved reaction rates, and allowed for transformations to occur at lower catalyst loadings and milder conditions. researchgate.netnih.gov

Overview of Buchwald Precatalysts: Generational Advancements and Their Catalytic Impact

A significant breakthrough in making palladium catalysis more practical and reliable was the development of "precatalysts." These are stable, well-defined palladium(II) complexes that, under reaction conditions, readily generate the active, but often unstable, palladium(0) catalytic species. nih.govrsc.org The research group of Stephen L. Buchwald has been a pioneer in this area, developing several generations of highly versatile and user-friendly precatalysts. sigmaaldrich.comsigmaaldrich-jp.com

These precatalysts typically consist of a palladium(II) center bound to a specialized phosphine (B1218219) ligand and a palladacycle scaffold that facilitates the in-situ formation of the active Pd(0) catalyst upon reaction with a base. sigmaaldrich.comacs.org This approach ensures the accurate control of the ligand-to-palladium ratio and leads to more reproducible results compared to traditional methods of generating the catalyst from separate palladium sources and ligands. sigmaaldrich.comsigmaaldrich.com

The generational advancements of Buchwald precatalysts have focused on improving ease of activation, stability, and substrate scope:

First Generation (G1) : Introduced in 2008, these precatalysts feature a 2-aminophenyl-based scaffold and require a base for activation to generate the active Pd(0) species. sigmaaldrich.comsigmaaldrich-jp.com

Second Generation (G2) : These utilize a 2-aminobiphenyl (B1664054) scaffold, allowing for the generation of the active catalyst at room temperature with weaker bases like carbonates. sigmaaldrich.comsigmaaldrich-jp.com This improvement made them highly effective for a variety of Suzuki-Miyaura couplings. sigmaaldrich.com

Third Generation (G3) : A key innovation in G3 precatalysts was the replacement of a chloride ligand with a non-coordinating methanesulfonate (B1217627) (OMs) ligand. sigmaaldrich.compsu.edu This modification enhanced solubility and stability, and importantly, allowed for the accommodation of extremely bulky phosphine ligands, broadening the reaction scope significantly. psu.edu

Fourth Generation (G4) : To address a rare issue where the carbazole (B46965) byproduct from G3 activation could inhibit catalysis, G4 precatalysts were developed. sigmaaldrich-jp.com In these systems, the amino group on the biphenyl (B1667301) scaffold is methylated. sigmaaldrich-jp.comprotheragen.ai This leads to the formation of a more benign N-methylcarbazole byproduct upon activation. G4 precatalysts, such as APhos Pd G4 , maintain excellent catalytic activity and often exhibit higher solubility than their G3 counterparts. sigmaaldrich-jp.comsigmaaldrich.com They are effective in a wide range of cross-coupling reactions, including Suzuki-Miyaura couplings of unstable boronic acids. sigmaaldrich.comresearchgate.net

The evolution of these precatalysts has rendered many previously difficult cross-coupling reactions more accessible and efficient, allowing for lower catalyst loadings and shorter reaction times. sigmaaldrich.com

Data Tables

Table 1: Generational Comparison of Buchwald Precatalysts

| Generation | Year Disclosed | Key Structural Feature | Activation Conditions | Advantages |

| G1 | 2008 | 2-Aminophenyl scaffold | Base-promoted (e.g., alkoxide) | Easier generation of active Pd(0) than traditional sources. sigmaaldrich.comsigmaaldrich-jp.com |

| G2 | 2010 | 2-Aminobiphenyl scaffold | Room temperature with weak bases (e.g., K₃PO₄). sigmaaldrich.comsigmaaldrich-jp.com | Milder activation, adept in Suzuki-Miyaura couplings. sigmaaldrich.com |

| G3 | 2013 | Methanesulfonate (OMs) ligand | Readily activated | Accommodates very bulky ligands, enhanced solution stability and solubility. sigmaaldrich.com |

| G4 | 2014 | N-methylated aminobiphenyl scaffold | Readily activated | Generates benign N-methylcarbazole byproduct, higher solubility. sigmaaldrich-jp.com |

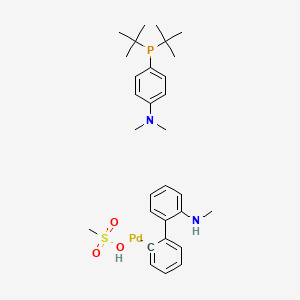

Structure

2D Structure

Properties

Molecular Formula |

C30H44N2O3PPdS- |

|---|---|

Molecular Weight |

650.1 g/mol |

IUPAC Name |

4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |

InChI |

InChI=1S/C16H28NP.C13H12N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-12H,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |

InChI Key |

VCZFJDZNHVMFMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |

Origin of Product |

United States |

Aphos Pd G4: Architectural Features and Design Principles

Structural Elucidation of the APhos Ligand and Palladium Complex

APhos Pd G4 is a complex molecule whose effectiveness stems from the synergistic interplay of its three main components: the APhos ligand, the palladium center, and the methanesulfonato counterion. sigmaaldrich.com Its formal chemical name is (Methanesulfonato-κO)[2′-(methylamino)-2-biphenylyl]palladium - 4-[bis(2-methyl-2-propanyl)phosphino]-N,N-dimethylaniline. sigmaaldrich.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 2812444-73-6 sigmaaldrich.com |

| Molecular Formula | C₃₀H₄₃N₂O₃PPdS sigmaaldrich.com |

| Molecular Weight | 649.13 g/mol sigmaaldrich.com |

| Appearance | Powder or crystals sigmaaldrich.com |

The APhos ligand, chemically known as (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine (B1218219), is a member of the dialkylbiaryl phosphine ligand family. nih.govsigmaaldrich.comsigmaaldrich.com A defining feature of these ligands is the biaryl backbone, which imparts significant air and moisture stability. nih.govsigmaaldrich.comnih.gov The scaffold of the APhos ligand consists of a phosphine group attached to a biphenyl (B1667301) system. One of the phenyl rings is substituted with a dimethylamino group, while the phosphorus atom is bonded to two bulky tert-butyl groups. sigmaaldrich.com

The effectiveness of dialkylbiaryl phosphine ligands like APhos is attributed to two key characteristics: they are sterically hindered and electron-rich. nih.govnih.gov The bulky di-tert-butylphosphino group creates a sterically demanding environment around the palladium center, which is crucial for promoting the reductive elimination step in the catalytic cycle. nih.gov The presence of the electron-donating N,N-dimethylamino group on the phenyl ring increases the electron density on the phosphorus atom, making the ligand highly electron-rich. acs.orgacs.org This enhanced electron-donating ability increases the reactivity of the palladium center, facilitating the oxidative addition step, which is often rate-limiting in cross-coupling reactions. nih.gov

In the this compound complex, the palladium atom is in a +2 oxidation state and exists within a palladacycle structure. sigmaaldrich.comsigmaaldrich-jp.com The palladium center is coordinated by the APhos ligand through its phosphorus atom. Additionally, it is chelated by a 2-(methylamino)biphenyl ligand, which binds to the palladium through both a nitrogen atom and a carbon atom of the biphenyl backbone, forming a stable five-membered ring. sigmaaldrich.comsigmaaldrich-jp.com This N,C-chelating ligand is a hallmark of the G2, G3, and G4 Buchwald precatalysts, providing a robust and stable framework. sigmaaldrich-jp.commatthey.com The fourth coordination site is occupied by the methanesulfonato anion. sigmaaldrich.com This pre-ligated, air- and moisture-stable Pd(II) complex is designed to readily generate the active, monoligated Pd(0) species under catalytic conditions. nih.govsigmaaldrich.com

A critical innovation in the third and fourth generations of Buchwald precatalysts was the replacement of the chloride anion (found in G2 precatalysts) with a methanesulfonato (mesylate, OMs) group. sigmaaldrich.comsigmaaldrich-jp.comnih.gov The methanesulfonate (B1217627) anion is significantly more electron-withdrawing and is considered a non-coordinating anion. sigmaaldrich-jp.comnih.govpsu.edu

This substitution has several important consequences. Firstly, it renders the Pd(II) center more electron-poor, which facilitates the coordination of very bulky phosphine ligands that could not be incorporated into the earlier G2 framework. nih.govpsu.edu The mesylate anion can easily dissociate from the palladium center in solution, creating a vacant coordination site that allows bulky ligands like APhos to bind without prohibitive steric clash. nih.gov Secondly, this feature contributes to the enhanced stability of G3 and G4 precatalysts in solution compared to their G1 and G2 counterparts. sigmaaldrich.compsu.edu The efficient generation of the active LPd(0) catalyst from the G4 precatalyst is a direct result of this well-designed coordination sphere. nih.gov

Design Rationale for APhos Ligand Electron-Richness and Tunability

The Buchwald family of biarylphosphine ligands was developed to create highly active, stable, and versatile catalyst systems. sigmaaldrich.com The design philosophy centers on the principles of electron-richness and tunability.

The electron-rich nature of ligands like APhos is crucial for high catalytic activity. sigmaaldrich.comnih.gov Electron-donating groups on the ligand increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition of the aryl halide to the Pd(0) center, a key step in the catalytic cycle. acs.orgnih.gov

Tunability is another cornerstone of the Buchwald ligand design. sigmaaldrich.com The steric and electronic properties of the biarylphosphine ligands can be systematically modified by changing the substituents on both the phosphorus atom and the biaryl backbone. nih.gov This "tuning" allows for the optimization of the catalyst for a specific substrate combination or reaction type, rendering previously challenging cross-coupling reactions more feasible. sigmaaldrich.com The APhos ligand, with its specific combination of di-tert-butylphosphino and dimethylaminophenyl groups, represents a particular point in this tunable landscape, optimized for high reactivity and stability. sigmaaldrich.com

Comparative Ligand Architecture within the Buchwald Series (G1-G4)

The evolution of Buchwald precatalysts from the first (G1) to the fourth (G4) generation reflects a continuous effort to improve ease of activation, stability, and substrate scope. sigmaaldrich.comsigmaaldrich-jp.com Each generation introduced specific architectural modifications to the ancillary ligands surrounding the palladium core.

The this compound precatalyst offers distinct advantages over the preceding G2 and G3 generations due to key structural modifications. sigmaaldrich.comsigmaaldrich-jp.com

The primary difference between G2 and G3/G4 precatalysts lies in the anionic ligand. sigmaaldrich-jp.com G2 precatalysts feature a chloride ligand bound to the palladium center. sigmaaldrich.comsigmaaldrich-jp.com In contrast, G3 and G4 precatalysts incorporate a methanesulfonate (mesylate) anion. sigmaaldrich.comsigmaaldrich-jp.com As discussed, the move to the non-coordinating mesylate anion in G3 allowed for the use of bulkier phosphine ligands and conferred greater solution stability. nih.govpsu.edu

The innovation that distinguishes the G4 generation from the G3 generation is the methylation of the amino group on the 2-aminobiphenyl (B1664054) scaffold. sigmaaldrich.comsigmaaldrich-jp.com G3 precatalysts utilize a primary amine (2-aminobiphenyl), which upon activation generates carbazole (B46965) as a byproduct. sigmaaldrich.comsigmaaldrich-jp.com While often innocuous, carbazole can occasionally inhibit catalysis or complicate product purification. sigmaaldrich.comreddit.com The G4 precatalysts were designed with a methylated secondary amine on the biphenyl backbone. sigmaaldrich.comsigmaaldrich-jp.com Upon activation, this generates N-methylcarbazole, a byproduct that is generally less intrusive in the catalytic reaction. reddit.com Furthermore, G4 precatalysts often exhibit higher solubility in common organic solvents compared to their G3 counterparts, while maintaining excellent catalytic activity. sigmaaldrich.comsigmaaldrich-jp.com

Table 2: Comparison of Buchwald Precatalyst Generations (G2-G4)

| Feature | G2 Precatalyst | G3 Precatalyst | G4 Precatalyst |

| Anionic Ligand | Chloride (Cl⁻) sigmaaldrich.comsigmaaldrich-jp.com | Methanesulfonate (OMs⁻) sigmaaldrich.comsigmaaldrich-jp.com | Methanesulfonate (OMs⁻) sigmaaldrich.comsigmaaldrich-jp.com |

| Aminobiphenyl Scaffold | 2-aminobiphenyl sigmaaldrich.comsigmaaldrich-jp.com | 2-aminobiphenyl sigmaaldrich.comsigmaaldrich-jp.com | 2-(methylamino)biphenyl sigmaaldrich.comsigmaaldrich-jp.com |

| Activation Byproduct | Carbazole reddit.com | Carbazole sigmaaldrich.comsigmaaldrich-jp.com | N-methylcarbazole reddit.com |

| Ligand Scope | Limited with very bulky ligands nih.govpsu.edu | Accommodates very bulky ligands sigmaaldrich.compsu.edu | Accommodates very bulky ligands sigmaaldrich.com |

| Solution Stability | Shorter solution life sigmaaldrich.compsu.edu | Enhanced solution stability sigmaaldrich.compsu.edu | High solution stability and solubility sigmaaldrich.comsigmaaldrich-jp.com |

Structural Comparison with Analogous G4 Precatalysts

The defining structural feature of G4 precatalysts is the presence of an N-methyl-2-aminobiphenyl fragment, which upon activation, generates N-methylcarbazole as a byproduct. This is a key distinction from G3 precatalysts, which produce carbazole—a species that can sometimes inhibit catalytic activity. digitellinc.com The methylation of the nitrogen atom in the biphenyl backbone of G4 precatalysts contributes to their increased stability and solubility in common organic solvents. chemicalbook.com

The primary differences among the various G4 analogues lie in the structure of the biarylphosphine ligand attached to the palladium center. These ligands are meticulously designed to modulate the steric and electronic properties of the catalyst, thereby influencing its reactivity and selectivity in various cross-coupling reactions. Key parameters used to quantify the steric bulk of these phosphine ligands include the Tolman cone angle (θ) and the percent buried volume (%Vbur). The cone angle provides a measure of the steric footprint of the ligand, while the percent buried volume offers a more refined quantification of the space occupied by the ligand within the coordination sphere of the metal. sigmaaldrich.comresearchgate.net

A comparative analysis of these steric parameters for the ligands in this compound and its analogues reveals the subtle yet significant design variations aimed at optimizing catalytic performance for specific applications.

| Precatalyst | Ligand | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| This compound | APhos | C₃₀H₄₃N₂O₃PPdS | 649.13 | 2812444-73-6 |

| SPhos Pd G4 | SPhos | C₄₀H₅₀NO₅PPdS | 794.29 | 1599466-87-1 |

| BrettPhos Pd G4 | BrettPhos | C₄₉H₆₈NO₅PPdS | 920.53 | 1599466-83-7 |

| XPhos Pd G4 | XPhos | C₄₇H₆₄NO₃PPdS | 860.47 | 1599466-81-5 |

| EPhos Pd G4 | EPhos | C₅₀H₇₀NO₄PPdS | 918.56 | 2132978-44-8 |

| GPhos Pd G4 | GPhos | C₄₅H₅₉NO₄PPdS | 847.41 | Not Available |

The ligands associated with these G4 precatalysts exhibit a range of steric and electronic properties. For instance, ligands like XPhos and BrettPhos are known for their significant steric bulk, which can promote the formation of highly active, monoligated palladium(0) species crucial for efficient catalysis. sigmaaldrich.com The design of the GPhos ligand was guided by the principle of enhancing catalyst stability by introducing a bulky ortho-tert-butoxy group on the phosphine-containing biaryl ring. acs.orgnih.gov

| Ligand | Calculated Cone Angle (θ) | Calculated Percent Buried Volume (%Vbur) |

|---|---|---|

| APhos | Data Not Available | Data Not Available |

| SPhos | Data Not Available | Data Not Available |

| BrettPhos | Data Not Available | Data Not Available |

| XPhos | 238.7° | Data Not Available |

| EPhos | Data Not Available | Data Not Available |

| GPhos | Data Not Available | Data Not Available |

Note: The calculated cone angle for XPhos is based on computational analysis and may vary depending on the specific coordination environment. Current time information in Milan, IT.

Catalytic Applications of Aphos Pd G4 in Complex Organic Transformations

General Scope in Cross-Coupling Reactions

The design of APhos Pd G4 as a fourth-generation precatalyst provides it with enhanced stability and reactivity, making it a versatile tool for a variety of organic transformations. These reactions are fundamental to the synthesis of numerous complex molecules, including pharmaceuticals, agrochemicals, and materials.

This compound is a powerful catalyst for a wide array of classic cross-coupling reactions. The Buchwald suite of catalysts, including the G4 generation, are well-recognized for their capability to efficiently catalyze the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds. sigmaaldrich-jp.com This versatility stems from the highly active and tunable nature of the biarylphosphine ligands they incorporate.

The APhos ligand, in particular, contributes to the catalyst's ability to facilitate these diverse transformations. For instance, related G4 precatalysts have demonstrated high activity in various specific coupling reactions. XantPhos Pd G4 is effective for low-temperature aminocarbonylations of (hetero)aryl bromides, while EPhos Pd G4 is a preferred choice for the C-N cross-coupling of primary amines with aryl halides. Furthermore, VPhos Pd G4 is utilized in Lipshutz–Negishi cross-coupling reactions of alkyl halides with aryl electrophiles. This broad applicability underscores the power of the G4 precatalyst platform, of which this compound is a key member.

The use of precatalyst systems like this compound offers significant advantages in terms of catalytic efficiency and control over the reaction. sigmaaldrich-jp.com Buchwald precatalysts are designed to be air-, moisture-, and thermally-stable, which simplifies their handling and storage compared to highly sensitive traditional palladium sources. sigmaaldrich-jp.com They also exhibit good solubility in common organic solvents. sigmaaldrich-jp.com

A key feature of these fourth-generation precatalysts is the methylation of the amino group on the biphenyl (B1667301) backbone. This modification addresses potential limitations of earlier generation precatalysts, such as the inhibition of catalytic activity by the carbazole (B46965) leaving group formed during activation. sigmaaldrich-jp.com The G4 precatalysts exhibit higher solubilities while maintaining excellent catalytic activity. sigmaaldrich-jp.com

Optimizing catalyst loading and reaction conditions is a critical aspect of any catalytic process to maximize yield and efficiency while minimizing cost and waste. For palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent are all important variables. The development of highly active precatalysts like this compound has enabled significant reductions in catalyst loadings. nih.gov

In many Buchwald-Hartwig amination reactions, catalyst loadings can be as low as 0.01–0.05 mol% of palladium. nih.gov The choice of base is also crucial, with common options including sodium tert-butoxide (NaOt-Bu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃), each with its own advantages depending on the substrate's functional group tolerance. libretexts.org Solvents such as tetrahydrofuran (B95107) (THF), toluene (B28343), and dioxane are frequently employed. sigmaaldrich.com

The optimization process often involves screening different combinations of these parameters. For instance, in the development of a catalyst system for the arylation of hindered primary amines, various ligands and bases were evaluated to find the optimal conditions. The use of precatalysts like this compound simplifies this process by providing a stable and reliable source of the active catalyst, allowing chemists to focus on fine-tuning the other reaction parameters. sigmaaldrich.com

Specific Cross-Coupling Methodologies

The true measure of a catalyst's utility lies in its ability to perform challenging and specific transformations. This compound has shown particular promise in the demanding area of C-N cross-coupling reactions, specifically the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides or pseudohalides and amines. libretexts.org This reaction is of immense importance in the pharmaceutical and materials science industries. The development of increasingly sophisticated catalysts has continually expanded the scope and utility of this transformation.

The arylation of α-branched secondary amines is a particularly challenging class of C-N cross-coupling reactions. The steric hindrance of these amines can significantly slow down the reaction rate and lead to undesired side reactions. However, the development of specialized catalyst systems has enabled the successful coupling of these demanding substrates.

In a study focused on the arylation of sterically demanding α-branched secondary amines, new catalyst systems were developed to overcome the challenges associated with these substrates. While the study focused on the development of new ligands, the principles and findings are highly relevant to the application of catalysts like this compound, which are designed for challenging coupling reactions. The research highlighted the ability of rationally designed catalysts to suppress side reactions and achieve high yields in the arylation of a wide array of sterically encumbered amines.

The following table presents data from a study on the arylation of various hindered secondary amines with aryl halides, showcasing the types of transformations that can be achieved with advanced palladium catalyst systems. While not exclusively using this compound, this data is representative of the performance expected from such a catalyst in these challenging reactions.

Table 1: Palladium-Catalyzed Arylation of Hindered Secondary Amines This table is representative of the types of transformations achievable with advanced catalyst systems for hindered amines and does not exclusively represent data from this compound.

| Entry | Aryl Halide | Amine | Product | Yield (%) |

| 1 | 4-Chlorotoluene | 2,2,6,6-Tetramethylpiperidine | N-(4-methylphenyl)-2,2,6,6-tetramethylpiperidine | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Diisopropylamine | N-(4-methoxyphenyl)-N-isopropylpropan-2-amine | 78 |

| 3 | 1-Chloro-3,5-dimethylbenzene | 2,2,6,6-Tetramethylpiperidine | N-(3,5-dimethylphenyl)-2,2,6,6-tetramethylpiperidine | 92 |

| 4 | 1-Bromo-2-methylbenzene | Diisopropylamine | N-(2-methylphenyl)-N-isopropylpropan-2-amine | 65 |

C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)

Synthesis of N-Aryl α-Branched Tertiary Amines

The synthesis of N-aryl α-branched tertiary amines represents a significant challenge in organic chemistry due to the steric hindrance associated with both the amine and the aryl halide. While significant progress has been made in the arylation of primary and less hindered secondary amines, the coupling of α-branched secondary amines often suffers from low yields and competing side reactions.

Recent research has focused on the rational design of ligands to overcome these steric challenges. While specific studies detailing the use of this compound for the synthesis of N-Aryl α-branched tertiary amines are not extensively documented in the reviewed literature, the development of related phosphine (B1218219) ligands has shown promise. For instance, the design of new catalysts aims to suppress undesired side reactions frequently encountered with these sterically encumbered amine nucleophiles, thereby enabling the arylation of a wide array of challenging substrates. The structural features of the APhos ligand, with its bulky di-tert-butylphosphino group, are designed to facilitate the challenging reductive elimination step required to form the sterically congested C-N bond.

Formation of 2-Arylaminooxazoles from Primary Amines and Aryl Halides

The 2-arylaminooxazole moiety is a privileged scaffold found in numerous biologically active compounds. The direct palladium-catalyzed C-N cross-coupling of primary amines with 2-halooxazoles or 2-aminooxazoles with aryl halides presents a direct and efficient route to these valuable compounds. However, this transformation can be challenging due to the electronic properties of the oxazole (B20620) ring and potential for catalyst inhibition.

While specific data for this compound in this reaction is limited in the available literature, the utility of similar Buchwald G4 precatalysts has been demonstrated. For example, the related EPhos Pd G4 catalyst has been successfully employed in the formation of 2-(hetero)arylaminooxazoles. organic-chemistry.org This catalyst system, utilizing a mild base, has proven effective for the coupling of primary amines with aryl halides to generate the desired 2-arylaminooxazole products in good yields. organic-chemistry.org This suggests that G4 precatalysts bearing bulky, electron-rich biaryl phosphine ligands are well-suited for this type of transformation.

C-C Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, forming the basis of numerous synthetic strategies in academia and industry. This compound is recognized as a suitable catalyst for a variety of these transformations, including the Suzuki-Miyaura, Heck, Hiyama, and Negishi coupling reactions. nih.gov

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. This compound is well-suited for this reaction, facilitating the coupling of a wide range of substrates.

Detailed research findings have demonstrated the efficacy of palladium catalysts with bulky biarylphosphine ligands in Suzuki-Miyaura couplings, particularly with challenging substrates such as heteroaryl chlorides. While specific data tables for this compound were not available in the reviewed literature, the general performance of such catalysts is highlighted by their ability to achieve high yields with diverse coupling partners.

Table 1: Illustrative Data for Suzuki-Miyaura Coupling using a Related Catalyst System (Note: This data is representative of the performance of similar advanced palladium catalysts and is not specific to this compound)

| Aryl Halide | Boronic Acid | Product | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 |

| 2-Bromopyridine | 3-Thiopheneboronic acid | 2-(3-Thienyl)pyridine | 88 |

| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-nitrobiphenyl | 92 |

Heck Coupling Reactions

The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. nih.gov This reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds. This compound is indicated as a suitable catalyst for this transformation. nih.gov

The efficiency of the Heck reaction is often dependent on the nature of the catalyst, with bulky, electron-rich phosphine ligands generally promoting higher activity and stability. While specific research detailing the performance of this compound in Heck couplings was not found, the general applicability of such catalysts is well-established for a variety of aryl halides and alkenes.

Hiyama Coupling Reactions

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. organic-chemistry.org This reaction offers an alternative to other cross-coupling methods, particularly due to the low toxicity and stability of organosilicon reagents. This compound is a suitable catalyst for Hiyama couplings. nih.gov

The activation of the organosilane is a crucial step in the Hiyama coupling, often requiring a fluoride (B91410) source or a base. Catalysts bearing bulky phosphine ligands have been shown to be effective in promoting these reactions, even with challenging substrates like aryl chlorides.

Negishi Coupling Reactions

The Negishi coupling reaction utilizes organozinc reagents as the nucleophilic partner in a palladium-catalyzed cross-coupling with organic halides. This reaction is known for its high functional group tolerance and its ability to form a wide range of C-C bonds. This compound is an appropriate catalyst for Negishi couplings. nih.gov

Research on related biaryldialkylphosphine ligands, such as CPhos, has demonstrated the effectiveness of this ligand class in promoting the Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. nih.gov These catalysts effectively suppress undesired side reactions like β-hydride elimination, leading to high yields of the desired branched products. nih.gov

Table 2: Representative Data for Negishi Coupling using a Related Biarylphosphine Ligand Catalyst (Note: This data illustrates the performance of a similar catalyst, CPhos, and is not specific to this compound) nih.gov

| Aryl Halide | Organozinc Reagent | Product | Yield (%) |

| 2-Bromobenzonitrile | Isopropylzinc bromide | 2-Isopropylbenzonitrile | 95 |

| 4-Chloroacetophenone | Cyclohexylzinc bromide | 4-Cyclohexylacetophenone | 92 |

| 2-Bromoanisole | Isopropylzinc bromide | 2-Isopropylanisole | 89 |

Sonogashira Coupling Reactions

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for synthesizing arylalkynes and conjugated enynes. wikipedia.orgorganic-chemistry.org While this compound is generally indicated as a suitable catalyst for Sonogashira reactions, specific and detailed research findings on its performance with a broad range of substrates, including reaction yields and conditions, are not extensively detailed in currently available literature. sigmaaldrich.com The development of highly active palladium-phosphine complexes has been crucial for the advancement of this reaction, allowing it to proceed under mild conditions. wikipedia.orglibretexts.org

Stille Coupling Reactions

The Stille coupling is a versatile reaction that forms C-C bonds by reacting an organotin compound with a variety of sp²-hybridized organic halides. libretexts.orgorganic-chemistry.org this compound is listed as a competent catalyst for this transformation. sigmaaldrich.com The advancement in catalyst technology, particularly the use of bulky, electron-rich phosphine ligands, has enabled the use of less reactive electrophiles like aryl chlorides in Stille couplings. nih.gov However, specific performance data and comprehensive substrate scope studies for this compound in Stille reactions are not readily found in peer-reviewed literature, which often highlights other ligands such as XPhos for these transformations. nih.govresearchgate.net

Cross-Coupling of Alkenyl Halides with Alkenyl Boronates

This transformation, a specific variant of the Suzuki-Miyaura coupling, is critical for the stereospecific synthesis of substituted 1,3-dienes. This compound is generally categorized as a catalyst for Suzuki-Miyaura reactions. sigmaaldrich.com One review noted the use of a related APhos-based catalyst, PdCl₂(APhos), in a large-scale Suzuki coupling for a pharmaceutical intermediate, where it enabled low catalyst loading and provided the product in 93% yield. scielo.br However, this example involved an arylboronic acid rather than an alkenyl boronate. scielo.br Detailed studies focusing specifically on the this compound-catalyzed coupling of alkenyl halides with alkenyl boronates, including data tables of yields for various substrates, are not prominently available in the searched scientific literature. nih.govorganic-chemistry.orgyork.ac.uk

Coupling of Cyclopropanol-Derived Ketone Homoenolates

The palladium-catalyzed cross-coupling of ketone homoenolates, generated from the ring-opening of cyclopropanols, with aryl bromides is a valuable method for synthesizing β-aryl ketones. rsc.orgresearchgate.net Published research on this reaction describes the use of a "simple catalytic system" but does not specify the use of this compound as the ligand. rsc.orgresearchgate.net Extensive searches of chemical literature did not yield specific examples or research findings where this compound was employed for this particular transformation.

Arylation of Aldehyde Homoenolates

Similar to ketone homoenolates, aldehyde homoenolates can be generated from cyclopropanols and coupled with aryl halides. This reaction provides an efficient route to β-arylated aldehydes. However, studies involving ligand screening for this specific transformation have identified QPhos as the most effective ligand, achieving high yields. organic-chemistry.org There is no information in the surveyed literature to suggest the use or efficacy of this compound in this reaction.

C-H Activation and Functionalization Reactions

Direct C-H activation and functionalization represent a highly atom-economical approach in organic synthesis, avoiding the need for pre-functionalized starting materials. nih.govyoutube.com

Site-Selective C-H Arylation for Multisubsituted Triarylmethanes

The synthesis of triarylmethanes, which are important structural motifs, can be achieved through the C(sp³)-H arylation of diarylmethanes. While methods exist for this transformation, they often employ different catalyst systems. For instance, a deprotonative-cross-coupling process has been developed using a Pd(OAc)₂/NiXantphos catalyst. There are no available research findings or data that specifically document the use of this compound for the site-selective C-H arylation to produce multisubstituted triarylmethanes.

Palladium-Catalyzed C-H Activation in Conjunction with Electrostatically-Directed Processes

The site-selective functionalization of C-H bonds remains a significant challenge in organic synthesis. One emerging strategy to control regioselectivity involves the use of non-covalent interactions between the catalyst and a directing group on the substrate. researchgate.netnih.gov Electrostatically-directed palladium catalysis, where charged moieties on the substrate guide the catalyst to a specific reaction site, has been shown to be compatible with C-H activation steps. researchgate.netsigmaaldrich.com This approach allows for the functionalization of remote C-H bonds that are often difficult to access through traditional methods.

While research has demonstrated the viability of combining electrostatically-directed palladium catalysis with C-H activation, specific studies detailing the use of this compound in this context are not extensively documented in the reviewed literature. researchgate.netsigmaaldrich.com However, the underlying principle involves the use of a charged directing group, such as a sulfonate or carboxylate, which interacts with a suitably designed ligand on the palladium catalyst. This interaction positions the catalyst to effect C-H activation at a specific, remote position. The development of such systems with versatile and robust catalysts like this compound holds considerable promise for expanding the scope of selective C-H functionalization. scielo.brresearchgate.net

Enantioselective α-Functionalization of Azacycles

The enantioselective functionalization of azacycles, such as pyrrolidines and piperidines, is of great interest due to the prevalence of these motifs in pharmaceuticals and natural products. sigmaaldrich.com Palladium-catalyzed α-arylation of N-protected azacycles represents a powerful method for the synthesis of enantioenriched α-aryl aza-heterocycles. alkalisci.comresearchgate.net These reactions typically involve the deprotonation of the α-carbon of the azacycle, followed by transmetalation and subsequent palladium-catalyzed cross-coupling with an aryl halide. alkalisci.comresearchgate.netnih.gov

Although the use of this compound in the enantioselective α-functionalization of azacycles is not explicitly detailed in the available literature, related studies highlight the importance of the ligand in controlling the efficiency and enantioselectivity of the transformation. For instance, in the enantioselective α-arylation of N-Boc-pyrrolidine, the choice of phosphine ligand is critical for achieving high yields and enantiomeric ratios. alkalisci.comresearchgate.net The development of protocols utilizing advanced catalysts like this compound could offer advantages in terms of catalyst loading, reaction times, and substrate scope.

Table 1: Representative Enantioselective α-Arylation of N-Boc-pyrrolidine This table presents data from a study on the enantioselective α-arylation of N-Boc-pyrrolidine using a different phosphine ligand, as specific data for this compound was not available in the reviewed literature. The data is illustrative of the reaction type.

| Entry | Aryl Bromide | Product | Yield (%) | er |

| 1 | 4-Bromotoluene | 2-(4-Tolyl)-N-Boc-pyrrolidine | 85 | 96:4 |

| 2 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-N-Boc-pyrrolidine | 88 | 96:4 |

| 3 | 3-Bromopyridine | 2-(Pyridin-3-yl)-N-Boc-pyrrolidine | 75 | 95:5 |

| 4 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-N-Boc-pyrrolidine | 82 | 96:4 |

C-C Cleavage/Cross-Coupling Reactions

Palladium-catalyzed reactions involving the cleavage of C-C bonds are powerful transformations for the synthesis of novel molecular scaffolds. rsc.org These reactions often proceed via β-carbon elimination from a palladacycle intermediate.

Regioselective C-C Cleavage of α-Hydroxy-β-Lactam Moieties

The β-lactam ring is a key structural motif in many antibiotics. The selective cleavage and functionalization of C-C bonds within this strained ring system can provide access to a variety of valuable building blocks. While the concept of palladium-catalyzed C-C bond cleavage is established, specific reports on the regioselective C-C cleavage of α-hydroxy-β-lactam moieties utilizing this compound are not prominent in the reviewed scientific literature. Such a transformation would likely involve the formation of a palladium alkoxide from the α-hydroxy group, which could then direct the cleavage of an adjacent C-C bond.

Access to Novel Scaffolds via Ligand-Controlled Cleavage Pathways

The choice of ligand in palladium-catalyzed C-C cleavage reactions can be crucial in controlling the regioselectivity of the bond cleavage. By tuning the steric and electronic properties of the phosphine ligand, it is possible to direct the palladium catalyst to cleave different C-C bonds within a molecule, leading to the formation of diverse and complex molecular scaffolds. rsc.org While there is a lack of specific examples employing this compound for the C-C cleavage of β-lactam moieties, the principle of ligand-controlled selectivity is a well-established concept in palladium catalysis. nih.gov The development of new catalytic systems based on this compound for such transformations could provide access to novel and synthetically useful compounds.

Other Functionalization Protocols

Borylation Reactions Utilizing this compound Systems

The Miyaura borylation is a widely used method for the synthesis of aryl- and heteroarylboronates, which are key intermediates in Suzuki-Miyaura cross-coupling reactions. nih.gov This reaction involves the palladium-catalyzed coupling of an aryl or heteroaryl halide with a boron-containing reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). nih.govnih.gov The efficiency of the Miyaura borylation is highly dependent on the choice of catalyst and ligand.

Table 2: Representative Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane This table presents data from a study using a related Buchwald ligand system, as comprehensive data for this compound was not available in the reviewed literature. The data is illustrative of the expected performance.

| Entry | Aryl Halide | Product | Catalyst System | Yield (%) |

| 1 | 4-Iodoanisole | 4-Anisoleboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | 94 |

| 2 | 4-Bromoanisole | 4-Anisoleboronic acid pinacol ester | Pd(OAc)₂ / SPhos | 97 |

| 3 | 4-Chloroanisole | 4-Anisoleboronic acid pinacol ester | Pd(OAc)₂ / SPhos | >95 |

| 4 | 4-Bromobenzonitrile | 4-Cyanophenylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | 88 |

Mechanistic Investigations and Theoretical Insights into Aphos Pd G4 Catalysis

Fundamental Catalytic Cycle of Palladium Precatalysts

Palladium-catalyzed cross-coupling reactions are fundamental to the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. sigmaaldrich.compsu.edu These reactions generally proceed through a catalytic cycle involving a palladium(0) active species.

Precatalyst Activation and Formation of the Active Palladium(0) Species

APhos Pd G4 is a palladium(II) precatalyst, meaning it is a stable, air- and moisture-tolerant compound that must be activated to its catalytically active palladium(0) state under the reaction conditions. sigmaaldrich.compsu.edu The G4 precatalysts are designed for rapid and efficient activation, often at room temperature and with weak bases. sigmaaldrich.com This activation process is a key advantage over earlier generation precatalysts and traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have more complex or less efficient activation pathways. psu.edu

The activation of Buchwald G4 precatalysts involves the deprotonation of the N-methylamino group on the biphenyl (B1667301) scaffold by a base. This is followed by reductive elimination, which releases the active LPd(0) species (where L is the APhos ligand) and N-methylcarbazole as a byproduct. sigmaaldrich.com The design of G4 precatalysts, with the methylated amino group, was a strategic improvement over G3 precatalysts to circumvent potential inhibition by the carbazole (B46965) byproduct. sigmaaldrich.com The efficient generation of the monoligated Pd(0) species is crucial for high catalytic activity. nih.govresearchgate.net

The general activation pathway can be summarized as:

Deprotonation: The base removes a proton from the N-methylamino group of the biphenyl backbone.

Reductive Elimination: This step leads to the formation of the active L-Pd(0) species and the N-methylcarbazole byproduct. sigmaaldrich.com

Key Elementary Steps: Oxidative Addition, Transmetalation, and Reductive Elimination

Once the active Pd(0) species is formed, it enters the catalytic cycle, which is generally understood to consist of three primary steps: nih.govlibretexts.orgresearchgate.net

Oxidative Addition: The coordinatively unsaturated Pd(0) catalyst reacts with an electrophile (typically an aryl, vinyl, or alkyl halide or triflate), inserting itself into the carbon-halogen or carbon-triflate bond. This process increases the oxidation state of palladium from (0) to (II) and its coordination number by two. libretexts.orgwikipedia.orglibretexts.org The APhos ligand, being electron-rich and sterically demanding, facilitates this step, particularly with challenging substrates like aryl chlorides. nih.gov

Transmetalation: In this step, the organic group from a nucleophilic organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium(II) center, displacing the halide or triflate. libretexts.orgresearchgate.net This step forms a diorganopalladium(II) intermediate.

Reductive Elimination: The final step involves the formation of the new C-C or C-X bond as the two organic groups on the palladium(II) center are eliminated. This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org For reductive elimination to occur, the two groups to be coupled must be in a cis-orientation to each other in the coordination sphere of the palladium. libretexts.org

This catalytic cycle is a cornerstone of many important named reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, for which APhos-ligated palladium catalysts are highly effective. sigmaaldrich.comsigmaaldrich.com

Role of Ligand-Palladium Ratio in Maintaining Catalytic Activity

The ratio of the ligand to the palladium center is a critical parameter that can significantly influence the efficiency and outcome of a cross-coupling reaction. nih.gov For many palladium-catalyzed reactions, a 1:1 ligand-to-palladium ratio is optimal, as the active catalytic species is often a monoligated palladium(0) complex. nih.govnih.gov

The use of well-defined precatalysts like this compound inherently provides precise control over this ratio, ensuring a 1:1 stoichiometry. sigmaaldrich.comnih.gov This is a significant advantage over in-situ catalyst generation methods, where adding excess ligand can sometimes lead to the formation of less reactive or unreactive bis-ligated palladium species, which can slow down or inhibit the catalytic cycle. nih.gov Maintaining an optimal ligand-to-palladium ratio helps to maximize the concentration of the highly active monoligated species, leading to higher turnover numbers and more efficient catalysis. nih.gov

Ligand Effects on Reactivity and Selectivity Profiles

The APhos ligand, a member of the Buchwald family of biarylphosphine ligands, plays a pivotal role in the success of the G4 precatalyst. sigmaaldrich.com Its specific steric and electronic properties directly influence the reactivity and selectivity of the catalytic system.

Influence of APhos Ligand on Substrate Coordination and Catalyst Turnover

The APhos ligand is characterized by its steric bulk and electron-donating properties. This combination has a profound effect on the catalytic cycle:

Facilitation of Oxidative Addition: The electron-rich nature of the APhos ligand increases the electron density on the palladium center, which promotes the oxidative addition of even less reactive electrophiles like aryl chlorides. nih.gov

Stabilization of the Catalytic Species: The steric bulk of the ligand helps to stabilize the low-coordinate, highly reactive monoligated palladium(0) species, preventing the formation of inactive palladium black. researchgate.net

Promotion of Reductive Elimination: The steric hindrance between the ligand and the substrates on the palladium(II) intermediate can accelerate the rate of reductive elimination, leading to faster catalyst turnover. mit.edu

The term "turnover frequency" (TOF) or "turnover number" (TON) is used to quantify the efficiency of a catalyst. sciencenet.cnnih.gov The TOF represents the number of substrate molecules converted per catalytic site per unit of time. nih.gov The design of the APhos ligand and the G4 precatalyst system is aimed at maximizing this turnover rate by optimizing each step of the catalytic cycle. nih.govresearchgate.net Studies have shown that rational ligand modification can maximize the turnover rate by balancing the rates of the different elementary steps. nih.gov

Ligand Control over Regioselectivity in C-C Cleavage/Cross-Coupling

In substrates containing multiple potential reaction sites, the ligand can play a crucial role in directing the regioselectivity of the cross-coupling reaction. capes.gov.brnih.gov This control is often a result of subtle steric and electronic interactions between the ligand, the substrate, and the palladium center.

For instance, in the cross-coupling of polyhalogenated arenes or heterocycles, the choice of ligand can determine which C-X bond undergoes oxidative addition. acs.orgnih.gov Computational studies have shown that the regioselectivity can be influenced by factors such as the interaction between the palladium catalyst's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO), as well as the distortion energy required to reach the transition state for C-X bond cleavage. capes.gov.brnih.gov

While specific studies detailing APhos-controlled regioselectivity in C-C bond cleavage/cross-coupling are highly specific to the reaction , the general principle is that the steric profile of the APhos ligand can selectively block or expose certain reactive sites on the substrate to the palladium center. This directs the oxidative addition to a specific position, thereby controlling the final product's regiochemistry. cam.ac.ukresearchgate.net This level of control is a powerful tool for the synthesis of complex molecules with precise substitution patterns. acs.org

Impact of APhos on β-Hydride Elimination Pathways

Beta-hydride (β-H) elimination is a fundamental process in organopalladium chemistry that can be either a productive step, as in the Heck reaction, or an undesired decomposition pathway that curtails catalyst activity and product formation. researchgate.net For palladium alkyl complexes, β-H elimination is often a low-barrier process that competes with desired reaction pathways like reductive elimination. researchgate.net The control of β-H elimination is, therefore, a significant challenge in catalysis. researchgate.net

The structure of the supporting ligand plays a paramount role in influencing the rate and selectivity of β-hydride elimination. For catalysts supported by bulky biaryl phosphine (B1218219) ligands like APhos, the steric and electronic properties are finely tuned to modulate this pathway.

Steric Influence : The considerable steric bulk of the APhos ligand, particularly the di-tert-butylphosphino group and the substituents on the biaryl backbone, creates a crowded coordination sphere around the palladium center. This steric hindrance can disfavor the formation of the planar, four-coordinate transition state typically required for β-hydride elimination, thereby suppressing unwanted decomposition of key intermediates. nih.govorganic-chemistry.org

Electronic Effects : The electron-donating nature of the APhos ligand increases the electron density at the palladium center. This can influence the stability of various intermediates in the catalytic cycle. While β-hydride elimination is often rate-limiting in alcohol oxidation, its role in cross-coupling is more complex. nih.gov In some C-N coupling reactions using similar biaryl phosphine ligands, studies have shown that reductive elimination occurs readily, suggesting that β-hydride elimination from the product-forming intermediate is not a dominant competing pathway. acs.org

Catalyst Activation : β-hydride elimination can also be a key step in the in situ activation of the Pd(II) precatalyst to the catalytically active Pd(0) species. researchgate.net However, the G4 precatalyst design provides a more direct and efficient route to the active LPd(0) species through reductive elimination from a palladacycle intermediate, often circumventing the need for a separate reduction step involving β-hydride elimination. sigmaaldrich.comsigmaaldrich-jp.com

Computational Chemistry Approaches to this compound Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of palladium-catalyzed reactions. These theoretical studies provide detailed energetic and structural information about reaction intermediates and transition states that are often difficult to observe experimentally.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT calculations allow for the mapping of the entire catalytic cycle for cross-coupling reactions, which generally involves oxidative addition, transmetalation (where applicable), and reductive elimination. nih.gov Studies on systems with analogous bulky biaryl phosphine ligands, such as XPhos and RuPhos, provide significant insight into the behavior of APhos-supported catalysts. organic-chemistry.orgdigitellinc.com

Oxidative Addition : This is often the rate-determining step, especially when using less reactive aryl chlorides. organic-chemistry.org DFT studies show that the reaction proceeds through a monoligated L1Pd(0) species, which is more reactive than the bis-ligated L2Pd(0) complex. The steric bulk of ligands like APhos promotes the formation of the highly active monoligated species. nih.govnih.gov

Reductive Elimination : This final step forms the desired product and regenerates the Pd(0) catalyst. Computational studies have revealed that reductive elimination is generally faster from a three-coordinate intermediate than from a four-coordinate one. nih.gov The ligand's structure is crucial in facilitating the necessary geometry for this step. For some C-N coupling reactions, Hammett studies have shown that electron-rich diarylamines and electron-deficient aryl halides lead to faster rates of reductive elimination. acs.org

Computational Insights into Selectivity Control and Energy Barriers

DFT calculations are instrumental in understanding how ligands control selectivity and influence the energy barriers of competing reaction pathways. By calculating the activation energies for different potential outcomes, chemists can predict which pathway is more favorable.

The APhos ligand influences selectivity and lowers energy barriers through:

Stabilization of Monoligated Species : The bulky and electron-rich nature of APhos stabilizes the key monoligated L1Pd(0) and L1Pd(II) intermediates, which are crucial for high catalytic activity. nih.govnih.gov

Geometric Control : The ligand's rigid biaryl backbone enforces specific geometries on the palladium center, which can selectively stabilize the transition state for the desired reaction over undesired side reactions.

Palladium-Arene Interaction : A characteristic feature of biaryl phosphine ligands is the potential for a stabilizing interaction between the palladium atom and the π-system of the non-phosphine-bearing aryl ring. nih.gov DFT studies on related ligands have indicated that this interaction stabilizes the palladium-amido intermediate and lowers the transition state energy for reductive elimination. nih.gov

Below is a table showing representative calculated energy barriers for a Suzuki-Miyaura coupling reaction catalyzed by a related XPhos-ligated palladium system, illustrating the typical energy landscape explored by DFT.

Note: The energy barriers are illustrative and based on DFT studies of analogous biarylphosphine-palladium systems. Actual values can vary depending on the specific substrates, ligand, and reaction conditions.

Distortion-Interaction Analysis in Explaining Ligand Effects

The distortion-interaction model, also known as the activation strain model, provides a powerful conceptual framework for understanding reaction barriers. It partitions the activation energy of a reaction into two key components:

Activation Strain (or Distortion Energy) : This is the energy required to deform the reactants (the catalyst and the substrates) from their ground-state geometries into the geometries they adopt at the transition state.

Interaction Energy : This is the stabilizing energy released from the electronic interactions (electrostatic, orbital, etc.) between the distorted reactants in the transition state.

Experimental Mechanistic Probes

While computational studies provide theoretical models, experimental studies are essential to validate these models and provide tangible evidence of reaction mechanisms.

Studies on the Interaction Mechanisms of this compound with Substrates

Various experimental techniques are employed to probe the interactions between the this compound catalyst and its substrates throughout the catalytic cycle.

Kinetic Studies : By systematically varying the concentrations of the catalyst, substrates, and base and measuring the effect on the reaction rate, a rate law can be determined. This provides crucial information about which species are involved in the rate-determining step of the reaction. For example, kinetic analyses of similar systems have confirmed that reductive elimination is facilitated from three-coordinate complexes, as indicated by an inverse dependence on ligand concentration. nih.gov

Spectroscopic Analysis (NMR) : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying catalyst resting states and other key intermediates. In comparative studies of G3 and G4 precatalysts with the RuPhos ligand, ¹⁹F NMR was used to monitor reaction progress and catalyst activity, revealing that the G4 system was the most active and that catalyst deactivation was a key factor in limiting yield. digitellinc.com

Calorimetry : Reaction calorimetry measures the heat released during a reaction, providing real-time kinetic data. Studies on related biaryl phosphine ligands have used calorimetry to determine the effect of ligand structure on the rate of C-N coupling reactions. acs.org

Isolation and Characterization of Intermediates : In some cases, key palladium(II) intermediates, such as oxidative addition complexes, can be isolated and characterized using techniques like X-ray crystallography. These stable complexes can then be used as precatalysts themselves, providing direct insight into their role in the catalytic cycle. mit.edu

These experimental probes, combined with computational insights, provide a comprehensive picture of the catalytic processes governed by this compound, enabling the rational design of more efficient and robust chemical transformations.

Investigations into Compatibility with Bulky Substrates and Sensitive Functional Groups

The utility of a cross-coupling catalyst is often defined by its ability to function effectively with sterically demanding substrates and to tolerate a wide array of sensitive functional groups. The this compound precatalyst, a fourth-generation Buchwald catalyst, has been designed to address these challenges, offering enhanced reactivity and stability. alfachemic.comsigmaaldrich.com This generation of catalysts incorporates an N-methylated biphenylamine backbone, which leads to higher solubility and the formation of the less inhibitory N-methylcarbazole byproduct upon activation. sigmaaldrich.com

Compatibility with Bulky Substrates:

The steric bulk of the APhos ligand, a dialkylbiarylphosphine, is a key feature that promotes the formation of the active monoligated Pd(0) species, which is crucial for efficient catalytic cycles. researchgate.net This characteristic is particularly beneficial when dealing with sterically hindered aryl halides and amines in Buchwald-Hartwig amination or bulky coupling partners in Suzuki-Miyaura reactions. Research on related bulky phosphine ligands has shown that they enhance the rates of both oxidative addition and reductive elimination, two critical steps in the catalytic cycle. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling of a Bulky Aryl Chloride with a Boronic Acid using a G4 Precatalyst *

| Entry | Aryl Chloride | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | RuPhos Pd G4 | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 85 |

| 2 | 1-Chloro-2,4,6-triisopropylbenzene | 4-Methoxyphenylboronic acid | RuPhos Pd G4 | Cs₂CO₃ | Toluene (B28343) | 110 | 78 |

*Data is representative of G4 precatalyst performance based on studies of similar catalysts like RuPhos Pd G4 and is intended for illustrative purposes. researchgate.net

Tolerance of Sensitive Functional Groups:

A significant advantage of modern palladium cross-coupling catalysts is their high degree of functional group tolerance, which allows for their use in the late-stage functionalization of complex molecules, a common strategy in pharmaceutical and materials science research. nih.gov The mild reaction conditions often employed with G4 precatalysts contribute to their compatibility with a variety of functional groups that might not be stable under harsher conditions. nih.gov

Investigations into related catalyst systems show excellent tolerance for functional groups such as esters, ketones, nitriles, and even unprotected alcohols and indoles. sigmaaldrich.com For example, in Suzuki-Miyaura couplings, catalysts with bulky biarylphosphine ligands have been successfully used with substrates containing basic nitrogen heterocycles, which can often pose a challenge due to catalyst inhibition. nih.gov

Table 2: Representative Buchwald-Hartwig Amination with Functionalized Aryl Bromides using a G4 Precatalyst *

| Entry | Aryl Bromide | Amine | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoacetophenone | Morpholine (B109124) | XPhos Pd G4 | NaOt-Bu | Toluene | 100 | 92 |

| 2 | Methyl 4-bromobenzoate | Aniline | XPhos Pd G4 | Cs₂CO₃ | 1,4-Dioxane | 100 | 88 |

| 3 | 4-Bromo-2-fluorobenzonitrile | n-Butylamine | XPhos Pd G4 | K₃PO₄ | Toluene | 80 | 95 |

*Data is representative of G4 precatalyst performance based on studies of similar catalysts like XPhos Pd G4 and is intended for illustrative purposes. researchgate.net

Theoretical Insights:

Computational studies on palladium-catalyzed cross-coupling reactions have provided valuable insights into the role of ligand sterics and electronics in catalyst performance. researchgate.net For bulky substrates, the ligand's size is critical not only for promoting the formation of the active L-Pd(0) species but also for facilitating the reductive elimination step, which can be sterically demanding. The electron-rich nature of the APhos ligand enhances the rate of oxidative addition of aryl chlorides, which are often less reactive than their bromide or iodide counterparts.

Synthetic Methodologies and Precatalyst Development of Aphos Pd G4

Purification and Characterization of APhos Pd G4

Chromatographic Techniques for Product Isolation

The isolation of compounds synthesized using this compound often involves chromatographic techniques to achieve high purity. While specific details for the purification of this compound itself are not extensively detailed in the provided literature, related studies employing this precatalyst often utilize column chromatography for purifying reaction products. For instance, purification using silica (B1680970) gel column chromatography with solvent gradients, such as mixtures of diethyl ether/hexanes or ethyl acetate/hexanes, has been employed to isolate target compounds nsf.govnih.govescholarship.org. Furthermore, for milligram-scale synthesis, high-throughput (HT) High-Performance Liquid Chromatography (HPLC) has been identified as a suitable purification method for products derived from G3 and G4 Buchwald precatalysts enamine.net.

Recrystallization and Solvent Extraction Procedures

Recrystallization and solvent extraction are commonly preferred purification techniques for palladium precatalysts and their associated reaction products. Solvent extraction, involving phase separation, is a valuable method for separating desired products from impurities googleapis.comgoogle.comgoogleapis.com. Recrystallization from various organic solvents or mixtures of organic solvents, sometimes including water, is also a key strategy to obtain high-purity materials googleapis.comgoogle.comgoogleapis.com. For example, a specific product synthesized using this compound was crystallized using ice-cooled pentane, yielding a pure crystalline solid nih.govescholarship.org. The general literature also indicates that recrystallization, alongside chromatography, is a standard method for purifying palladium complexes smolecule.com.

Quality Control Methodologies for Batch Consistency (e.g., NMR Spectroscopy)

Ensuring batch-to-batch consistency for this compound relies on rigorous quality control (QC) methodologies, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a central role. Both ¹H NMR and ³¹P NMR spectroscopy are crucial for the detailed analysis of these precatalysts, enabling the identification and quantification of impurities mdpi.com. Common impurities found in G3 and G4 Buchwald precatalysts include unreacted dimers, residual solvents such as n-hexane and tetrahydrofuran (B95107) (THF), and other palladium species like PdCl₂(XPhos)₂ enamine.netmdpi.com. A simple and reliable QC method, particularly for routine use, has been proposed based on the analysis of ¹H NMR spectra to assess impurity content mdpi.com.

Table 1: Common Impurities Identified in G3/G4 Buchwald Precatalysts

| Impurity Type | Source Reference | Notes |

| G3 dimer | mdpi.com, enamine.net | Identified via ¹H and ³¹P NMR spectroscopy. |

| n-Hexane | mdpi.com, enamine.net | Residual solvent, characterized by NMR. |

| THF | mdpi.com, enamine.net | Residual solvent, characterized by NMR. |

| PdCl₂(XPhos)₂ | mdpi.com | Identified as an impurity in XPhos G3 precatalysts. |

Scalable Synthesis Protocols

The development of scalable synthesis protocols is essential for the practical application of this compound in research and industrial settings. This involves adapting laboratory-scale procedures to produce multi-gram quantities while maintaining purity and catalytic activity.

Development of Multi-Gram Scale Synthesis

Multi-gram scale synthesis protocols for G4 Buchwald precatalysts, including those incorporating the APhos ligand, have been successfully developed enamine.net. These scalable procedures often involve modified reaction conditions and careful consideration of solvent selection. For instance, the use of dichloromethane (B109758) (CH₂Cl₂) has been noted to potentially reduce product yields in subsequent coupling reactions, highlighting the importance of choosing appropriate solvents for both the precatalyst synthesis and its application enamine.net. Effective management of common impurities, such as dimers and residual solvents, is also a critical aspect of multi-gram scale synthesis to ensure the quality and performance of the precatalyst enamine.netmdpi.com.

Table 2: Key Physical Properties of this compound

| Property | Value | Source |

| Assay | 95% | sigmaaldrich.com |

| Melting Point | 204 °C | sigmaaldrich.com |

| Form | powder or crystals | sigmaaldrich.com |

| Empirical Formula | C₃₀H₄₃N₂O₃PPdS | sigmaaldrich.com, sigmaaldrich.com |

| Molecular Weight | 649.13 | sigmaaldrich.com, sigmaaldrich.com |

| CAS Number | 2812444-73-6 | sigmaaldrich.com |

| Quality Level | 100 | sigmaaldrich.com, sigmaaldrich.com |

Considerations for Automated Synthesis Applications

This compound and similar G3/G4 Buchwald precatalysts are amenable to automated synthesis platforms, particularly for milligram-scale applications and high-throughput experimentation (HTE). Their use in automated milligram-scale synthesis, often coupled with HT HPLC purification, demonstrates their suitability for modern high-throughput workflows enamine.net. Furthermore, the availability of these precatalysts in pre-weighed formats within screening kits facilitates their integration into automated liquid handling systems and parallel synthesis setups sigmaaldrich.com. Automated flash chromatography systems are also employed for the purification of products generated using these catalysts nsf.govnih.gov.

Comparative Performance Analysis and Catalyst Design Insights

Benchmarking APhos Pd G4 Against Other Buchwald Precatalysts

The evolution of Buchwald precatalysts has been marked by continuous improvements in stability, activity, and ease of use. The fourth-generation (G4) catalysts, including this compound, represent a significant advancement in this lineage.

The progression from second-generation (G2) to fourth-generation (G4) Buchwald precatalysts has introduced significant enhancements in catalytic performance and practicality. G2 precatalysts, which feature a biphenyl-based scaffold, marked an improvement over the first generation by allowing the active LPd(0) species to be formed at room temperature using mild bases like phosphates or carbonates. sigmaaldrich.comsigmaaldrich-jp.com They proved effective in a variety of cross-coupling reactions, including Suzuki-Miyaura couplings. sigmaaldrich.comsigmaaldrich.com

The third-generation (G3) precatalysts offered further advantages by replacing the chloride anion of G2 with a non-coordinating methanesulfonate (B1217627) (OMs) group. sigmaaldrich-jp.compsu.edu This modification resulted in catalysts with enhanced solubility in common organic solvents, greater stability in solution, and the ability to accommodate extremely bulky phosphine (B1218219) ligands, which was a limitation for earlier generations. sigmaaldrich-jp.compsu.edu The improved stability and broader ligand scope of G3 precatalysts made them highly versatile. sigmaaldrich-jp.com

This compound builds upon the G3 framework by methylating the amino group on the aminobiphenyl scaffold. sigmaaldrich.comsigmaaldrich-jp.com This structural change addresses a key drawback of G3 catalysts: the formation of a carbazole (B46965) byproduct upon activation. In some instances, this carbazole can inhibit the reaction or complicate product purification. sigmaaldrich.comsigmaaldrich-jp.com The N-methylcarbazole generated from G4 catalysts is less intrusive. sigmaaldrich.com Consequently, G4 precatalysts like this compound generally exhibit higher solubility and maintain the excellent catalytic activity of their G3 counterparts, while providing a cleaner reaction profile. sigmaaldrich.comsigmaaldrich-jp.com This makes them ideal for a range of cross-coupling reactions where rapid, quantitative generation of the active catalyst is crucial. sigmaaldrich.comsigmaaldrich.com

Table 1: Generational Comparison of Buchwald Precatalysts This table summarizes the general characteristics and improvements across the G2, G3, and G4 Buchwald precatalyst generations.

| Feature | G2 Precatalysts | G3 Precatalysts | G4 Precatalysts (e.g., this compound) |

|---|---|---|---|

| Anion | Chloride (Cl⁻) | Methanesulfonate (OMs⁻) | Methanesulfonate (OMs⁻) |

| Activation | Room temperature with weak bases (e.g., K₃PO₄). sigmaaldrich.comsigmaaldrich-jp.com | Rapid activation under mild conditions. sigmaaldrich-jp.com | Rapid and clean activation under mild conditions. sigmaaldrich.comsigmaaldrich-jp.com |

| Ligand Scope | Good, but limited with very bulky phosphines. sigmaaldrich-jp.compsu.edu | Broader scope; accommodates extremely bulky ligands. sigmaaldrich-jp.compsu.edu | Maintains broad ligand scope. sigmaaldrich.comsigmaaldrich-jp.com |

| Stability/Solubility | Good, but can have limitations in some solvents. psu.edu | Enhanced solution stability and solubility. sigmaaldrich-jp.compsu.edu | Higher solubility in many organic solvents. sigmaaldrich.comsigmaaldrich-jp.com |

| Activation Byproduct | Carbazole | Carbazole | N-methylcarbazole (less inhibitory). sigmaaldrich.comsigmaaldrich-jp.com |

| Key Advantage | Room temperature activation with weak bases. sigmaaldrich.com | High versatility, stability, and broad ligand scope. sigmaaldrich-jp.com | Excellent activity with a cleaner byproduct profile and higher solubility. sigmaaldrich.com |

While all G4 precatalysts share the same advanced palladacycle core, the choice of phosphine ligand is critical in determining the catalyst's specific reactivity and substrate scope. APhos, known for its electron-rich character, is benchmarked against other widely used ligands in the G4 series.

Direct comparative studies across a wide range of G4 ligands are limited, but specific applications reveal performance differences. In a study on the N-arylation of morpholine (B109124), (RuPhos)Pd G4 was found to be significantly more active than its G3 and G5 counterparts. digitellinc.com The G4 catalyst provided a 55% yield of the C-N coupled product, whereas the G3 version was nearly inactive, and the G5 version gave only a 27% yield, demonstrating the superiority of the G4 framework for this specific transformation with the RuPhos ligand. digitellinc.com

XPhos Pd G4 has demonstrated high efficacy in Suzuki-Miyaura couplings, particularly for challenging substrates like unstable boronic acids that are prone to decomposition under harsh conditions. sigmaaldrich.com Its ability to promote reactions under mild conditions (room temperature to 40 °C) with short reaction times makes it a powerful tool. sigmaaldrich.com Similarly, RuPhos Pd G4 has been shown to be highly effective for Suzuki-Miyaura couplings involving complex heterocyclic substrates, such as 1,2,4-oxadiazoles, delivering high yields. researchgate.net

Table 2: Performance of RuPhos Precatalysts in C-N Coupling Data from a comparative study on the N-arylation of morpholine with 1-chloro-4-fluorobenzene, highlighting the superior performance of the G4 catalyst. digitellinc.com

| Catalyst | Product Yield | Catalyst Generation |

|---|---|---|

| (RuPhos)Pd G3 | ~3% | G3 |

| (RuPhos)Pd G4 | 55% | G4 |

Assessment in Challenging Catalytic Scenarios

The true measure of a catalyst's utility lies in its ability to perform under difficult conditions, such as with sterically hindered substrates, sensitive functional groups, or the need for low-temperature execution.

Palladium-catalyzed cross-coupling reactions involving sterically hindered substrates, such as di-ortho-substituted aryl halides, are notoriously challenging. researchgate.net The development of G3 and G4 precatalysts was a significant step forward in addressing this issue. The G3 generation was the first to successfully incorporate extremely bulky di-tert-butyl phosphine ligands, a feat not possible with earlier generations due to steric constraints and less labile ancillary ligands. psu.edu This capability is retained and enhanced in the G4 series. G4 precatalysts have shown success in the Suzuki-Miyaura coupling of sterically hindered aryl chlorides, demonstrating their robustness in forming sterically congested biaryl linkages. sigmaaldrich.com The combination of a stable, rapidly activating precatalyst core with bulky, electron-rich phosphine ligands like APhos is crucial for achieving high reactivity in these demanding transformations.